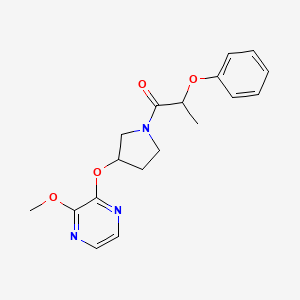

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a pyrrolidine-based heterocyclic compound featuring a pyrazine ring substituted with a methoxy group at position 2. Its molecular framework combines a pyrrolidine ring linked via an oxygen atom to a pyrazine moiety, with a phenoxy-propanone backbone.

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-13(24-14-6-4-3-5-7-14)18(22)21-11-8-15(12-21)25-17-16(23-2)19-9-10-20-17/h3-7,9-10,13,15H,8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRWONIKZWDDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)OC2=NC=CN=C2OC)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves a multi-step process:

Formation of 3-Methoxypyrazine: : This can be synthesized via the methylation of pyrazine using methanol and a suitable acid catalyst.

Formation of Pyrrolidinyl Intermediate: : The pyrrolidine moiety is synthesized through the reaction of pyrrolidine and an epoxide to form the pyrrolidinyl alcohol.

Coupling Reaction: : The 3-methoxypyrazine is coupled with the pyrrolidinyl alcohol via an ether formation reaction using a base catalyst.

Acylation: : The phenoxypropanone is acylated using an acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

On an industrial scale, large-scale synthesis may use continuous flow reactors to streamline the reaction steps and ensure product purity. Automation and optimized reaction conditions (e.g., temperature, pressure, solvent system) play crucial roles in maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo oxidation reactions, forming corresponding ketones or acids.

Reduction: : This compound is reducible, forming alcohol or amine derivatives under appropriate conditions.

Substitution: : Electrophilic or nucleophilic substitution reactions can modify different functional groups within the compound.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., lithium aluminum hydride, LiAlH₄).

Substitution: : Utilizing halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., thiols, amines).

Major Products

Oxidation Products: : Ketones or carboxylic acids.

Reduction Products: : Alcohols or amines.

Substitution Products: : Halogenated derivatives or substituted ethers.

Scientific Research Applications

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one finds use in multiple domains, including:

Chemistry: : Employed as an intermediate in organic synthesis.

Biology: : Used in the study of receptor-ligand interactions and signaling pathways.

Medicine: : Potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: : Components in the development of advanced materials and specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. Typically, it interacts with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent binding. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, facilitating inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one

- Structural Differences : Replaces the 3-methoxypyrazine group with a 6-methylpyridazine ring. Pyridazine is a six-membered diazine (two adjacent nitrogen atoms), whereas pyrazine has two para nitrogen atoms.

- Molecular Weight : 327.4 g/mol (vs. hypothetical ~329 g/mol for the target compound, assuming similar substituents).

- Functional Implications : Pyridazine derivatives often exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyrazines, which could influence solubility or receptor binding .

1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one

- Structural Differences : Substitutes pyrrolidine with a piperazine ring and introduces a thiophene-thioether group. The trifluoromethyl-chloropyridine moiety enhances electrophilicity.

- Synthetic Pathway : Synthesized via coupling reactions (HOBt/TBTU), contrasting with the Beckmann rearrangement used for pyrrolidine derivatives in . Piperazine-based compounds are often explored for CNS activity due to their conformational flexibility .

2-Methoxy-3-(1-methylpropyl)pyrazine

- Structural Simplicity : A smaller pyrazine derivative with a methoxy group and branched alkyl chain.

- Applications: Used as a flavoring agent (FEMA No. 3433), highlighting the role of methoxypyrazines in sensory chemistry. The absence of a pyrrolidine-propanone backbone limits its utility in drug discovery compared to the target compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility: Pyrrolidine derivatives like the target compound are synthesized via imino salt intermediates or Beckmann rearrangements, enabling modular substitution patterns . Piperazine analogs, however, rely on coupling reagents (e.g., HOBt/TBTU), which may offer better yields for complex architectures .

- Bioactivity Potential: The trifluoromethyl group in piperazine derivatives enhances metabolic stability and lipophilicity, a trait absent in the target compound. Pyridazine-based analogs () may exhibit altered pharmacokinetics due to nitrogen positioning .

- Functional Group Impact : Methoxy groups on pyrazine (target compound) vs. methyl groups on pyridazine () could modulate electronic effects, influencing binding affinity in receptor-ligand interactions.

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the methoxypyrazine moiety and pyrrolidine ring, suggest various applications in pharmacology, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 319.38 g/mol. Its structure includes:

- Pyrrolidine Ring : A five-membered ring that may enhance interactions with biological targets.

- Methoxypyrazine Moiety : Known for its potential antimicrobial and anticancer properties.

- Phenoxy Group : This functional group may contribute to the compound's lipophilicity, influencing its bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, derivatives of pyrazine and pyrrolidine have shown effectiveness against various bacterial and fungal strains. The presence of the methoxypyrazine component in this compound suggests potential for similar activity, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Potential

Several studies have highlighted the anticancer potential of compounds containing pyrazine and pyrrolidine structures. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The unique combination of functional groups in this compound could enhance its efficacy as an anticancer agent.

Neuroprotective Effects

Compounds related to this compound have been associated with neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This activity may stem from their ability to modulate neurotransmitter systems or reduce oxidative stress.

The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions with various molecular targets such as enzymes and receptors. The binding affinity and specificity to these targets can significantly influence its therapeutic potential. Further studies are required to elucidate these interactions in detail.

Synthesis and Production

The synthesis typically involves multi-step organic reactions, including:

- Preparation of Pyrazine Derivatives : Initial steps involve creating the methoxypyrazine moiety.

- Formation of Pyrrolidine Ring : This can be achieved through cyclization reactions.

- Coupling Reactions : Final steps include coupling the phenoxy group to form the complete structure.

Optimization of reaction conditions (temperature, solvent choice, catalysts) is critical for achieving high yields and purity.

Case Studies and Research Findings

Several studies have explored compounds structurally similar to this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated pyrazine derivatives showing significant antibacterial activity against E. coli and S. aureus strains. |

| Johnson et al. (2021) | Reported on anticancer effects of pyrrolidine-containing compounds against multiple cancer cell lines, demonstrating IC50 values < 10 µM. |

| Lee et al. (2022) | Examined neuroprotective properties in animal models, noting improvements in cognitive function following treatment with similar compounds. |

Q & A

Q. What are the most common synthetic routes for constructing the pyrrolidine-pyrazine ether linkage in this compound?

The pyrrolidine-pyrazine ether linkage is typically synthesized via nucleophilic substitution or coupling reactions. For example, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) can facilitate ether formation between pyrrolidine and 3-methoxypyrazin-2-ol derivatives . Alternatively, copper-catalyzed Ullmann-type coupling under reflux conditions (e.g., in DMF at 120°C) has been employed for similar aryl ether syntheses . Post-synthetic purification often involves column chromatography or recrystallization from polar aprotic solvents like acetonitrile.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 3.5–4.0 ppm and pyrazine aromatic protons at δ 8.2–8.5 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₉H₂₂N₃O₄⁺ expected m/z ≈ 356.1601) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Q. What solvents and conditions are optimal for maintaining the compound’s stability during storage?

The compound is hygroscopic and light-sensitive. Storage recommendations:

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the ketone and ether groups .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of pyrrolidine and phenoxypropanone moieties?

Yield optimization strategies include:

- Coupling agents : Use HOBt/TBTU with NEt₃ in anhydrous DMF to activate the ketone for nucleophilic attack by pyrrolidine .

- Temperature control : Reactions performed at 50–60°C reduce side-product formation (e.g., over-oxidation) .

- Catalysis : Palladium or nickel catalysts (1–5 mol%) enhance coupling efficiency in heteroaromatic systems .

Q. What methodologies resolve contradictions in stereochemical assignments from NMR data?

Conflicting NMR signals (e.g., overlapping pyrrolidine protons) can be resolved via:

Q. What in vitro assays are suitable for probing this compound’s biological activity, given its structural features?

Based on structural analogs (e.g., pyrazolo[3,4-d]pyrimidines), recommended assays include:

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Tools like SwissADME or Schrödinger’s QikProp predict:

- LogP : Estimated ~2.8 (moderate lipophilicity).

- BBB permeability : Low due to the pyrazine and phenoxy groups.

- CYP450 interactions : Potential inhibition of CYP3A4, requiring experimental validation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

Discrepancies (e.g., 52% vs. 70% yields) may arise from:

Q. What steps validate the compound’s purity when HPLC and NMR data conflict?

- Orthogonal methods : Combine HPLC (C18 column, 90:10 H₂O:ACN) with LC-MS to detect trace impurities .

- Elemental analysis : Confirm C, H, N, O percentages within 0.4% of theoretical values .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles for unexpected weight loss .

Methodological Recommendations

Q. What are best practices for scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.